

Structure elucidation of 2-(3,4-Dimethoxyphenoxy)-ethylamine

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Compound of Interest

Compound Name: 2-(3,4-Dimethoxyphenoxy)-ethylamine

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An In-Depth Technical Guide to the Structure Elucidation of 2-(3,4-Dimethoxyphenoxy)ethylamine

Introduction

2-(3,4-Dimethoxyphenoxy)ethylamine is a molecule of interest within several fields of chemical and pharmaceutical research. As a phenoxyethylamine derivative, its structural features—a substituted aromatic ring, an ether linkage, and a primary amine—confer upon it specific chemical properties and potential biological activities. The precise and unambiguous determination of its chemical structure is a fundamental prerequisite for any further investigation, be it for understanding its pharmacological profile, developing synthetic derivatives, or ensuring quality control in its production.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of 2-(3,4-Dimethoxyphenoxy)ethylamine. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of methods to explain the strategic rationale behind the selection and sequencing of analytical techniques. The narrative follows a logical workflow, from initial purity assessment to the definitive determination of three-

dimensional atomic arrangement, embodying a self-validating system of cross-verification between orthogonal analytical methods.

Chapter 1: Foundational Analysis and Purity Assessment

Before embarking on detailed spectroscopic analysis, it is imperative to ascertain the purity of the sample. The presence of impurities, such as starting materials, by-products, or residual solvents, can significantly complicate spectral interpretation and lead to erroneous conclusions. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose.^[1]

Predicted Physicochemical Properties

A foundational understanding of the molecule's composition guides the entire elucidation process.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[2][3]
Molar Mass	181.23 g/mol	[2][3]
Key Functional Groups	Primary Amine, Aromatic Ether, 1,2,4-Trisubstituted Benzene Ring	

Experimental Protocol: HPLC Purity Analysis

This protocol outlines a standard reversed-phase HPLC method suitable for analyzing polar compounds like the target molecule.^{[4][5]}

Instrumentation:

- HPLC system with a UV detector.

Method:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).

- Mobile Phase:
 - A: 0.1% Formic acid in water.
 - B: Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (where the dimethoxy-substituted benzene ring is expected to absorb).
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase. Filter through a 0.45 μm syringe filter before injection.

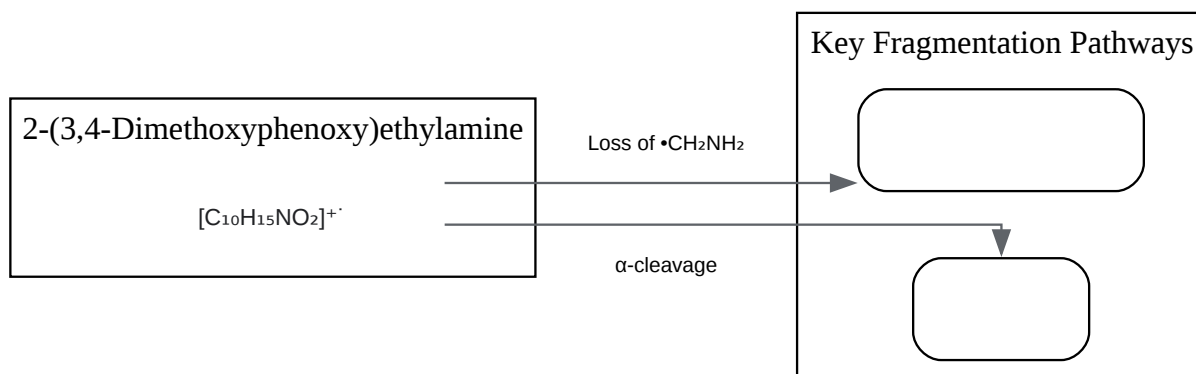
Trustworthiness Check: A pure sample should yield a single, sharp, and symmetrical peak in the chromatogram. The integration of this peak should account for >98% of the total peak area for high-purity samples.

Chapter 2: Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

Expected Fragmentation

Electron Ionization (EI) is a common technique that induces fragmentation. For 2-(3,4-Dimethoxyphenoxy)ethylamine, the most probable fragmentation pathways involve the cleavage of the weakest bonds and the formation of stable carbocations. The primary cleavage is expected at the $\text{C}\alpha\text{-C}\beta$ bond relative to the aromatic ring, a characteristic fragmentation for phenethylamines.^{[6][7]}



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Caption: Expected EI-MS fragmentation pathways.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Method:

- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.
- Injector Temperature: 250°C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.

- Mass Range: Scan from m/z 30 to 300.
- Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in methanol or ethyl acetate.

Trustworthiness Check: The observed molecular ion peak (M^+) in the mass spectrum should correspond to the calculated molecular weight (181.23). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with high accuracy (typically <5 ppm error).

Chapter 3: Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference
3400–3250	N-H Asymmetric & Symmetric Stretch	Primary Amine	[8][9]
3100–3000	C-H Stretch (sp ²)	Aromatic Ring	[10]
2980–2850	C-H Stretch (sp ³)	Alkyl Chain & Methoxy	[10]
1650–1580	N-H Bend (Scissoring)	Primary Amine	[8]
1600–1450	C=C Stretch	Aromatic Ring	[10]
1260–1200	C-O Stretch (Asymmetric)	Aryl-Alkyl Ether	[11]
1150–1085	C-N Stretch	Aliphatic Amine	[8]
1050–1020	C-O Stretch (Symmetric)	Aryl-Alkyl Ether	[11]
850–800	C-H Out-of-Plane Bend	1,2,4-Trisubstituted Benzene	[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Instrumentation:

- FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Method:

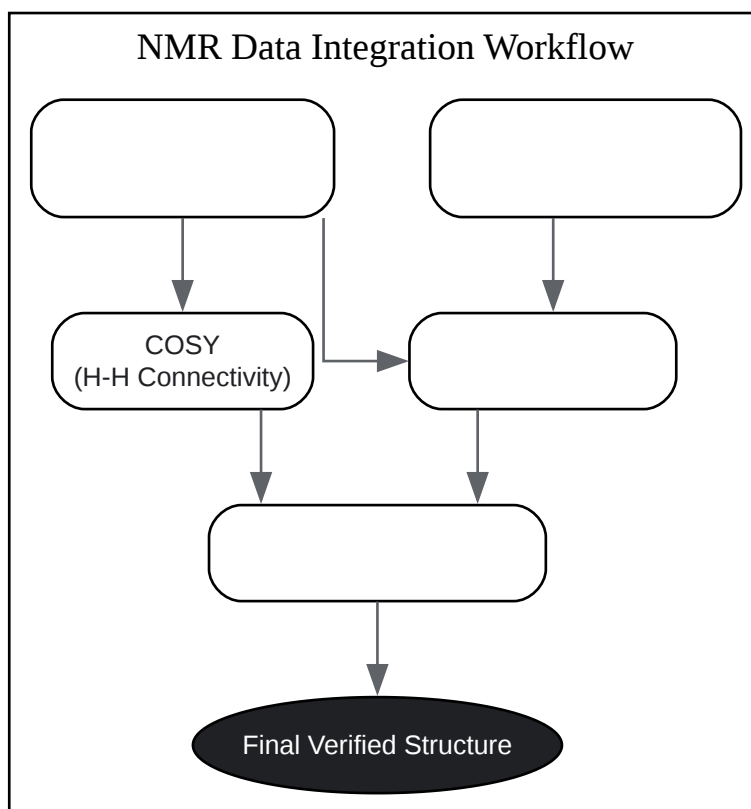
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{--}600\text{ cm}^{-1}$.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Trustworthiness Check: The presence of all predicted absorption bands provides strong evidence for the proposed functional groups. The absence of significant unexpected peaks (e.g., a strong, broad O-H stretch around 3300 cm^{-1} or a C=O stretch around 1700 cm^{-1}) helps rule out alternative structures or impurities.

Chapter 4: Definitive Connectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.^{[12][13][14][15]} A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.^[16]

Predicted ^1H and ^{13}C NMR Chemical Shifts and Couplings



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Caption: Logical workflow for NMR structure elucidation.

Chapter 5: Unambiguous 3D Structure by X-Ray Crystallography

While the combination of MS and NMR provides the chemical constitution, X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state, including relative stereochemistry. [17]

Principle and Rationale

This technique requires the growth of a high-quality single crystal. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electron clouds of the atoms in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map can be calculated, from which the atomic positions can be determined with very high precision. [18][19]

Experimental Protocol: Single-Crystal X-Ray Diffraction

- **Crystallization:** The primary challenge is often growing a suitable crystal. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the compound. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate/hexane, acetone) should be screened.
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. X-ray diffraction data are collected as the crystal is rotated.
- **Structure Solution and Refinement:** Specialized software is used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, precise atomic coordinates. [18] **Trustworthiness Check:** The final refined crystal structure should have low R-factors (a measure of the agreement between the calculated and observed diffraction data), typically below 5-7% for a well-resolved structure. The resulting 3D model provides incontrovertible proof of the molecular structure. [18]

Conclusion

The structure elucidation of 2-(3,4-Dimethoxyphenoxy)ethylamine is a process of systematic, evidence-based deduction. It begins with chromatographic methods to ensure the integrity of the analyte. Subsequently, a suite of spectroscopic techniques is deployed, each providing a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the functional groups present, and a comprehensive set of NMR experiments reveals the precise atomic connectivity. Finally, where possible, X-ray crystallography provides the ultimate confirmation with a detailed three-dimensional picture. By integrating the data from these orthogonal techniques, a scientist can declare the structure of the molecule with the highest degree of scientific confidence.

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